N-isobutyl-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-isobutyl-4-(1-piperidinylmethyl)benzamide, also known as IBP or NIBP, is a synthetic compound that belongs to the benzamide class of compounds. It was first synthesized in 1974 and has since been used in scientific research due to its unique properties. IBP is a potent inhibitor of dopamine transporters, which makes it a valuable tool for studying the role of dopamine in the brain.
Wirkmechanismus
N-isobutyl-4-(1-piperidinylmethyl)benzamide works by inhibiting the reuptake of dopamine from the synaptic cleft. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the termination of dopamine signaling. By inhibiting dopamine transporters, N-isobutyl-4-(1-piperidinylmethyl)benzamide increases the concentration of dopamine in the synaptic cleft, which can lead to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isobutyl-4-(1-piperidinylmethyl)benzamide are related to its inhibition of dopamine transporters. By increasing the concentration of dopamine in the synaptic cleft, N-isobutyl-4-(1-piperidinylmethyl)benzamide can lead to an increase in dopamine signaling, which can affect various physiological processes. Dopamine is involved in the regulation of movement, reward, motivation, and cognition, among other functions.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine transporters, which makes it a valuable tool for investigating the role of dopamine in the brain. However, there are also some limitations to using N-isobutyl-4-(1-piperidinylmethyl)benzamide in lab experiments. N-isobutyl-4-(1-piperidinylmethyl)benzamide is not very soluble in water, which can make it difficult to use in certain experimental protocols. Additionally, N-isobutyl-4-(1-piperidinylmethyl)benzamide has a relatively short half-life, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research involving N-isobutyl-4-(1-piperidinylmethyl)benzamide. One direction is to investigate the effects of N-isobutyl-4-(1-piperidinylmethyl)benzamide on other neurotransmitter systems in the brain. Another direction is to investigate the potential therapeutic applications of N-isobutyl-4-(1-piperidinylmethyl)benzamide, particularly in the treatment of disorders that involve dopamine dysfunction, such as Parkinson's disease and addiction. Additionally, further research is needed to optimize the synthesis and formulation of N-isobutyl-4-(1-piperidinylmethyl)benzamide for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-(1-piperidinylmethyl)benzamide has been used in various scientific studies to investigate the role of dopamine in the brain. It has been found to be a potent inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine transporters, N-isobutyl-4-(1-piperidinylmethyl)benzamide increases the concentration of dopamine in the synaptic cleft, which can lead to an increase in dopamine signaling.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-4-(piperidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-18-17(20)16-8-6-15(7-9-16)13-19-10-4-3-5-11-19/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZJLFFTAIYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.